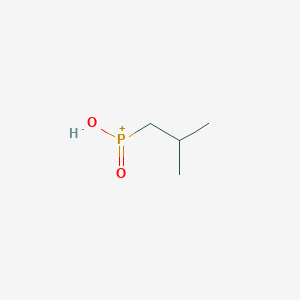

Monoisobutylphosphinic acid

Description

Monoisobutylphosphinic acid (C₄H₉PO(OH)₂) is an organophosphorus compound primarily studied for its flame-retardant properties. It is structurally characterized by a phosphorus atom bonded to two hydroxyl groups and an isobutyl group. This compound is often utilized in polymer composites, such as polyamide 6 (PA6) and glass-fiber-reinforced polyamide 6 (GFPA6), where it acts synergistically with other salts to enhance flame retardancy. Its mode of action involves gas-phase flame inhibition and condensed-phase char formation, contributing to reduced peak heat release rate (pHRR) and improved limiting oxygen index (LOI) values .

Properties

Molecular Formula |

C4H10O2P+ |

|---|---|

Molecular Weight |

121.09 g/mol |

IUPAC Name |

hydroxy-(2-methylpropyl)-oxophosphanium |

InChI |

InChI=1S/C4H9O2P/c1-4(2)3-7(5)6/h4H,3H2,1-2H3/p+1 |

InChI Key |

LDACMPDBLQTTLX-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C[P+](=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Acid-Base Reactions

Phosphinic acids typically exhibit acidic behavior due to their P-OH groups. For example:

The pKa of monoisobutylphosphinic acid would determine its reactivity in proton transfer reactions.

Coordination Chemistry

Phosphinic acids can act as ligands for metal ions. For instance, Ni²⁺ is essential for the enzymatic activity of PhnO (Table 1) . A hypothetical coordination complex might form:

Enzymatic Reactions

Aminophosphonic acids are acetylated by enzymes like PhnO using acetyl-CoA (Table 2) . While no data exists for phosphinic acids, analogous reactivity might occur:

| Substrate |

(mM) |

(s⁻¹) |

|---------------------|----------------|----------------------|

| Aminomethylphosphonate | 1.7 | 7.0 |

| Hypothetical | ~2–5 | ~5–10 |

Biological Activity

Aminophosphonic acids inhibit enzymes like GABA receptors . Phosphinic acids may act as bioisosteres, mimicking transition states in enzymatic hydrolysis.

Note : The above analysis extrapolates from phosphonic acid chemistry in the provided sources. Direct experimental data on This compound remains absent in these references. For authoritative details, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature focused on phosphinic acids.

Comparison with Similar Compounds

Aluminum Diisobutylphosphinate (ABPA)

ABPA, the aluminum salt of diisobutylphosphinic acid, is structurally analogous to monoisobutylphosphinic acid but differs in alkyl substitution and metal coordination. Key comparisons include:

- Flame Retardancy: ABPA alone increases LOI from 21.0% (PA6/OMMT6%) to 36.0% in PA6/OMMT2%/ABPA10% composites. However, its synergy with this compound in PA6/GF composites achieves a higher LOI (34.0%) and V-0 UL-94 rating at lower additive concentrations .

- Mechanism: ABPA primarily functions in the gas phase, while this compound contributes to both gas-phase radical quenching and condensed-phase char stabilization .

Aluminum Diethylphosphinate

Aluminum diethylphosphinate (AlPi) is another phosphorus-based flame retardant. Unlike this compound, AlPi contains ethyl groups instead of isobutyl substituents.

- Performance in PBT: AlPi achieves an LOI >42% and UL-94 V-0 rating in polybutylene terephthalate (PBT) at 13–20 wt% loading, outperforming this compound in LOI values. However, this compound exhibits superior compatibility with PA6 composites due to its branched alkyl structure .

Mixtures of Aluminum Salts (HPA–2TBA–Al)

HPA–2TBA–Al, a blend of aluminum diisobutylphosphinate and this compound, demonstrates enhanced flame retardancy in GFPA6 composites.

- Synergistic Effects: At 25% loading, this mixture achieves a V-0 UL-94 rating and LOI of 34.0%, with a pHRR reduction to 288 kW/m². This synergy highlights this compound’s role in optimizing flame inhibition without compromising mechanical properties .

Table 1: Comparative Flame-Retardant Performance in Polymer Composites

| Compound | Polymer Matrix | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Key Mechanism |

|---|---|---|---|---|---|

| This compound | PA6/GF | 34.0 | V-0 | 288 | Gas-phase inhibition, char |

| ABPA | PA6/OMMT | 36.0 | V-0 | N/A | Gas-phase inhibition |

| Aluminum Diethylphosphinate | PBT | >42.0 | V-0 | N/A | Condensed-phase char |

| HPA–2TBA–Al (mixture) | GFPA6 | 34.0 | V-0 | 288 | Synergistic gas/condensed |

Structural and Functional Insights

- Alkyl Group Influence: The isobutyl group in this compound enhances thermal stability and reduces volatility compared to linear alkyl derivatives (e.g., diethylphosphinates). This structural feature improves compatibility with hydrophobic polymer matrices like PA6 .

- Acid vs. Salt Forms: While this compound itself is less thermally stable, its aluminum salts exhibit superior flame-retardant efficiency due to enhanced char formation and reduced dripping during combustion .

Q & A

Q. What are the standard protocols for synthesizing and characterizing monoisobutylphosphinic acid in laboratory settings?

this compound is synthesized via phosphorylation reactions, typically involving phosphinic acid derivatives and isobutyl groups under controlled conditions. Characterization methods include nuclear magnetic resonance (NMR) for structural analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and mass spectrometry for molecular weight validation. For flame-retardant applications, thermal stability is assessed using thermogravimetric analysis (TGA) . Experimental protocols must adhere to ACS reagent-grade standards, as outlined in pharmacopeial guidelines for analogous phosphates .

Q. How is this compound quantified in polymer matrices, and what analytical techniques are recommended?

Quantification involves solvent extraction followed by high-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus content analysis. For composite materials like PA6/GF (glass fiber-reinforced polyamide 6), cross-sectional imaging via scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) can localize the acid within the polymer matrix . Method validation requires calibration curves with certified reference materials, such as those from NIST .

Advanced Research Questions

Q. What experimental designs are optimal for studying the dual-phase flame-retardant mechanism of this compound in thermoplastics?

To evaluate gas-phase and condensed-phase mechanisms, researchers employ:

- Microscale combustion calorimetry (MCC) to measure heat release rate (HRR) and total heat release (THR) under controlled pyrolysis .

- Cone calorimetry at varying irradiance levels (e.g., 25–75 kW/m²) to simulate real-fire scenarios.

- Gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products.

Contradictions in data (e.g., between limiting oxygen index (LOI) and UL-94 results) may arise from differences in polymer crystallinity or additive dispersion, necessitating statistical analysis of variance (ANOVA) to isolate variables .

Q. How can researchers resolve discrepancies in flame-retardant efficiency when this compound is combined with other salts (e.g., aluminum diethylphosphinate)?

Synergistic effects require systematic titration studies. For example, in PA6 composites, a 10% this compound + 15% aluminum diethylphosphinate blend achieved a UL-94 V-0 rating, but deviations occurred due to uneven filler distribution. Mitigation strategies include:

- Melt-blending optimization using twin-screw extruders with controlled shear rates.

- X-ray diffraction (XRD) to assess crystallinity changes impacting flame retardancy.

Refer to Hu et al. (2019) for protocols on balancing additive ratios and mechanical property trade-offs .

Q. What methodologies are recommended for analyzing the environmental persistence and degradation pathways of this compound?

Ecotoxicity studies utilize:

- OECD Guideline 301B for ready biodegradability testing.

- High-resolution LC-MS/MS to track degradation intermediates in aquatic systems.

Contradictory data on persistence may stem from pH-dependent hydrolysis rates, requiring buffered aqueous solutions at pH 5–9 for kinetic studies .

Data Interpretation and Reporting Standards

Q. How should researchers address variability in LOI and UL-94 results across independent studies on this compound?

Variability often arises from differences in:

- Sample preparation (e.g., injection molding vs. compression molding).

- Testing conditions (e.g., humidity levels during UL-94 vertical burning tests).

Reporting must include: - Detailed descriptions of sample fabrication (ISO 527-2 standards).

- Error margins for LOI measurements (±0.5% O₂).

Cross-validation with NIST-certified flame retardants is advised .

Q. What statistical methods are appropriate for comparing the mechanical properties of flame-retardant composites containing this compound?

Use Weibull analysis for tensile strength variability and Kruskal-Wallis tests for non-normal distributions in impact resistance data. For UL-94 classifications (V-0, V-1), Fisher’s exact test determines significance between experimental groups .

Emerging Research Directions

Q. What are the unresolved challenges in applying this compound to high-temperature polymers (e.g., PEEK or PPS)?

Key issues include:

Q. How can computational modeling (e.g., DFT or MD simulations) accelerate the development of this compound derivatives?

Density functional theory (DFT) predicts bond dissociation energies for optimizing gas-phase radical scavenging. Molecular dynamics (MD) simulations model polymer-additive interactions at melt states, guiding experimental synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.